Cas no 27645-11-0 (3-(2,4-dimethylphenyl)propane-1-thiol)

3-(2,4-dimethylphenyl)propane-1-thiol 化学的及び物理的性質
名前と識別子
-
- Benzenepropanethiol, 2,4-dimethyl-
- 3-(2,4-dimethylphenyl)propane-1-thiol
- 27645-11-0
- 2,4-Dimethylbenzenepropanethiol
- SCHEMBL10039342
- DTXSID101303975
- EN300-1845678
-
- インチ: 1S/C11H16S/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8,12H,3-4,7H2,1-2H3
- InChIKey: HQUXNUTXGOPYAL-UHFFFAOYSA-N
- SMILES: C1(CCCS)=CC=C(C)C=C1C
計算された属性
- 精确分子量: 180.09727168g/mol
- 同位素质量: 180.09727168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 1Ų
じっけんとくせい
- 密度みつど: 0.972±0.06 g/cm3(Predicted)
- Boiling Point: 275.2±19.0 °C(Predicted)
- 酸度系数(pKa): 10.39±0.10(Predicted)
3-(2,4-dimethylphenyl)propane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845678-0.05g |
3-(2,4-dimethylphenyl)propane-1-thiol |
27645-11-0 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1845678-1g |
3-(2,4-dimethylphenyl)propane-1-thiol |
27645-11-0 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1845678-10g |
3-(2,4-dimethylphenyl)propane-1-thiol |
27645-11-0 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1845678-0.1g |
3-(2,4-dimethylphenyl)propane-1-thiol |
27645-11-0 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1845678-0.25g |
3-(2,4-dimethylphenyl)propane-1-thiol |
27645-11-0 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1845678-2.5g |
3-(2,4-dimethylphenyl)propane-1-thiol |
27645-11-0 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1845678-5g |
3-(2,4-dimethylphenyl)propane-1-thiol |
27645-11-0 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1845678-10.0g |
3-(2,4-dimethylphenyl)propane-1-thiol |
27645-11-0 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1845678-0.5g |
3-(2,4-dimethylphenyl)propane-1-thiol |
27645-11-0 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1845678-5.0g |
3-(2,4-dimethylphenyl)propane-1-thiol |
27645-11-0 | 5g |
$2650.0 | 2023-06-02 |
3-(2,4-dimethylphenyl)propane-1-thiol 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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S. Ahmed Chem. Commun., 2009, 6421-6423
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
3-(2,4-dimethylphenyl)propane-1-thiolに関する追加情報
Research Brief on 3-(2,4-dimethylphenyl)propane-1-thiol (CAS: 27645-11-0): Recent Advances and Applications
3-(2,4-dimethylphenyl)propane-1-thiol (CAS: 27645-11-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic thiol derivative exhibits unique structural features that make it a valuable building block for drug discovery and material science applications. Recent studies have focused on its potential as a precursor for bioactive molecules and its role in catalytic systems.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility in developing novel kinase inhibitors. Researchers utilized 27645-11-0 as a core scaffold, demonstrating its ability to interact with ATP-binding sites through both hydrophobic interactions (via the dimethylphenyl group) and hydrogen bonding (through the thiol functionality). The resulting derivatives showed promising activity against several cancer-related kinases with IC50 values in the low micromolar range.
In materials science, a breakthrough application was reported in Advanced Materials (2024) where 3-(2,4-dimethylphenyl)propane-1-thiol served as a critical ligand for gold nanoparticle stabilization. The compound's thiol group provided strong Au-S bonding while the aromatic system enabled π-π stacking interactions, creating exceptionally stable nanoparticle assemblies with potential applications in biosensing and drug delivery systems.
Metabolic studies published in Drug Metabolism and Disposition (2023) revealed interesting pharmacokinetic properties of this compound. The presence of the thiol group allows for both phase II conjugation reactions and potential disulfide formation, suggesting possible prodrug strategies could be developed using this scaffold. Researchers noted that the dimethyl substitution pattern significantly reduced oxidative metabolism compared to unsubstituted analogs.
Recent synthetic methodology developments have expanded access to 27645-11-0 derivatives. A 2024 Organic Process Research & Development paper described a scalable, green chemistry approach to produce this compound with >99% purity using continuous flow technology. This advancement addresses previous challenges with thiol oxidation during large-scale synthesis.
Looking forward, several research groups have indicated plans to explore the compound's potential in targeted protein degradation (PROTACs) and as a building block for covalent inhibitors. The unique combination of aromaticity and thiol reactivity positions 3-(2,4-dimethylphenyl)propane-1-thiol as a versatile tool for next-generation drug discovery efforts.
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